[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
Overview
Description
Synthesis Analysis
The synthesis of related biphenyl carbonitriles involves multi-step chemical processes, often starting from specific biphenyl derivatives. While direct synthesis methods for [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- were not identified, general protocols for biphenyl carbonitriles suggest initial steps such as Friedel-Crafts acylation, followed by further functionalization (Yang Xue, 2002). These methods are crucial for introducing various functional groups, including the heptyloxy group at the 4'-position of the biphenyl structure.
Molecular Structure Analysis
The molecular structure of biphenyl carbonitriles, including the target compound, is characterized by the presence of a biphenyl core, a carbonitrile group at one end, and various substituents such as the heptyloxy group at the other. X-ray crystallography and computational methods are often used to elucidate these structures, revealing details like bond lengths, angles, and conformational preferences. For instance, studies on similar compounds have highlighted the planarity or slight torsion between the biphenyl rings and the spatial arrangement of substituents (S. Özbey et al., 2004; W. Clegg et al., 1998).
Chemical Reactions and Properties
Biphenyl carbonitriles engage in a variety of chemical reactions, including nucleophilic substitution and coupling reactions, influenced by the presence of the carbonitrile and ether groups. These reactions allow for the introduction of additional functional groups or the formation of polymers. The reactivity is often dictated by the electronic properties of the substituents and the biphenyl core's steric effects.
Physical Properties Analysis
The physical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-, such as melting point, solubility, and phase behavior, are significantly influenced by the compound's molecular structure. For example, the length of the heptyloxy chain impacts the compound's solubility in organic solvents and its melting point. Biphenyl derivatives with long alkoxy chains typically exhibit liquid crystalline behavior, which is a critical aspect of their physical properties (J. Geng et al., 2004).
Chemical Properties Analysis
Chemically, [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- exhibits properties typical of both biphenyls and nitriles. The biphenyl core contributes to the compound's stability and rigidity, while the carbonitrile group introduces reactivity towards nucleophiles. The heptyloxy substituent affects the compound's hydrophobicity and compatibility with organic solvents. These chemical properties are essential for understanding the compound's behavior in chemical syntheses and applications.
Scientific Research Applications
Mechanical Characterization in Carbon Nanomembranes
- Biphenyl-based molecules like 4'-[(3-trimethoxysilyl)propoxy]-[1,1'-biphenyl]-4-carbonitrile are used in the fabrication of carbon nanomembranes (CNMs). These CNMs are characterized for their mechanical properties using atomic force microscopy, revealing insights into their elastic properties, viscoelastic behaviors, and ultimate tensile strength (Zhang, Beyer, & Gölzhäuser, 2011).
Optoelectronic Applications in Thermally Reversible Materials
- Biphenyl-carbonitrile derivatives like 4′-(hexyloxy)-4-biphenyl-carbonitrile (HOBC) are integrated into epoxy matrices for the creation of new thermoreversible materials. These materials show potential in optoelectronic applications due to their thermally reversible light scattering properties (Tercjak, Serrano, & Mondragon, 2006).
Synthesis and Analysis of Liquid Crystalline Mixtures
- Studies on liquid crystalline mixtures involving biphenyl-4-carbonitrile derivatives focus on their transition temperature, optical texture, density, and molecular polarizability. These investigations contribute to understanding the properties of these mixtures for potential applications in various fields (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Development of Sulfur-linked Liquid Crystal Dimers
- The creation of cyanobiphenyl-based liquid crystal dimers, such as 4ʹ-[1,ω-alkanediylbis(thio)]bis-[1,1ʹ-biphenyl]-4-carbonitriles, is studied for their potential in forming twist-bend nematic and nematic phases. This research offers insights into the influence of molecular curvature and flexibility on the transitional properties of these materials (Cruickshank et al., 2019).
High-Pressure Phase Behavior Studies
- Investigations into the high-pressure phase behavior of compounds like 4'-n-heptyl-biphenyl-4-carbonitrile (7CB) help in understanding their specific volumes and entropy changes across different phases. Such studies are crucial for applications requiring precise knowledge of material properties under varying conditions (Sandmann & Würflinger, 1998).
Hydrogen Bonding in Twist-bend Nematogens
- Research on hydrogen bonding in mixtures containing biphenyl-carbonitrile derivatives reveals their potential in forming conventional nematic and twist-bend nematic phases. This contributes to the development of materials with specific phase properties for advanced applications (Walker et al., 2020).
Synthesis of Novel Liquid Crystalline Polysiloxanes
- Studies on the synthesis of ferroelectric side chain polysiloxanes using biphenyl-carbonitrile-based mesogenic groups explore their mesomorphic behavior. This research is significant for understanding the thermal stability and mesophase transitions in these materials (Hsiue & Chen, 1995).
Investigating Corrosion Inhibition Properties
- Research into the use of biphenyl-carbonitrile derivatives as corrosion inhibitors examines their efficacy in protecting materials like mild steel in corrosive environments. This is vital for applications in industrial and engineering contexts (Ibraheem, 2019).
Safety And Hazards
properties
IUPAC Name |
4-(4-heptoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-5-6-15-22-20-13-11-19(12-14-20)18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBFKTCKZLMJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068747 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |
CAS RN |
52364-72-4 | |
Record name | 4′-(Heptyloxy)[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52364-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(heptyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(heptyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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